molecular formula C12H16BF2NO4S B1458613 (4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704067-52-6

(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1458613
CAS RN: 1704067-52-6
M. Wt: 319.14 g/mol
InChI Key: XPOZIABCFCNJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H16BF2NO4S . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, 1 boron atom, 2 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 319.14 g/mol.

Scientific Research Applications

Nickel(II)-Catalyzed Synthesis of Sulfinates

The compound is utilized in the nickel(II)-catalyzed synthesis of sulfinates from aryl and heteroaryl boronic acids, including derivatives like itself, which are then further elaborated into valuable sulfonyl-containing groups. This method is highlighted for its efficiency and broad tolerance of pharmaceutically relevant substrates, facilitating the direct synthesis of active pharmaceutical ingredients (Pui Kin Tony Lo, Yiding Chen, & M. Willis, 2019).

Sulfonamides as Terminators of Cationic Cyclisations

Research has explored the use of similar compounds in the catalysis of cationic cyclisations, leading to efficient formation of polycyclic systems. This showcases its role in facilitating complex chemical transformations, which are crucial in the synthesis of diverse organic compounds (Charlotte M. Haskins & D. Knight, 2002).

Dehydrative Condensation Catalysis

Its structural analogs have been found effective as catalysts in dehydrative amidation between carboxylic acids and amines, underlining its potential in peptide synthesis and other areas requiring bond formation between these two functional groups (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Synthesis of Novel Polymers

The compound has been involved in the synthesis of novel polymers with high glass-transition temperatures and organosolubility, indicating its significance in the development of new materials with advanced properties for various applications (Wen-Yao Huang et al., 2007).

Catalysis in Direct Amide Condensation

Its boronic acid derivatives have been shown to act as "green" catalysts for direct amide condensation reactions, demonstrating its contribution to more environmentally friendly chemical processes (K. Ishihara, S. Kondo, & Hisashi Yamamoto, 2001).

Safety and Hazards

Boron-containing compounds, including boronic acids, were once thought to be toxic, mainly because of their use in ant poisoning. Nowadays, this belief has been demystified, and boron-containing compounds are usually considered as non-toxic .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

The primary target of the compound (4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound participates in the Suzuki–Miyaura coupling reaction by acting as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The this compound is involved in the biochemical pathway of the Suzuki–Miyaura coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler ones .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler ones .

Action Environment

The action of this compound in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant of various functional groups . Furthermore, the organoboron reagents used in the reaction, including this compound, are relatively stable and environmentally benign . These properties suggest that the compound’s action, efficacy, and stability are likely to be robust across a range of environmental conditions.

properties

IUPAC Name

[4,5-difluoro-2-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO4S/c1-8-2-4-16(5-3-8)21(19,20)12-7-11(15)10(14)6-9(12)13(17)18/h6-8,17-18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZIABCFCNJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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